molecular formula C29H40N2O5 B12083581 N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt

N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt

Cat. No.: B12083581
M. Wt: 496.6 g/mol
InChI Key: ILNIYMMCOCRGLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt typically involves the protection of the amino group of D-tyrosine with a carbobenzoxy (Cbz) group. This is followed by the formation of the dicyclohexylammonium salt. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction typically results in the removal of the protecting group .

Scientific Research Applications

N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving amino acid derivatives and their interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Utilized in the development of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt involves its interaction with specific molecular targets. The carbobenzoxy group serves as a protecting group, allowing for selective reactions at other functional sites. The dicyclohexylammonium salt form enhances the compound’s solubility and stability, facilitating its use in various reactions .

Comparison with Similar Compounds

Uniqueness: N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt is unique due to its specific combination of the D-tyrosine amino acid and the dicyclohexylammonium salt form. This combination provides distinct properties in terms of solubility, stability, and reactivity, making it valuable for specialized research applications .

Properties

Molecular Formula

C29H40N2O5

Molecular Weight

496.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H17NO5.C12H23N/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21);11-13H,1-10H2

InChI Key

ILNIYMMCOCRGLW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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